molecular formula C7H10O B12820342 (2E)-2-ethylidenecyclopentanone

(2E)-2-ethylidenecyclopentanone

Cat. No.: B12820342
M. Wt: 110.15 g/mol
InChI Key: XUESHTLXMCHZSD-QHHAFSJGSA-N
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Description

(E)-2-Ethylidenecyclopentan-1-one is an organic compound characterized by a cyclopentanone ring with an ethylidene substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Ethylidenecyclopentan-1-one typically involves the aldol condensation of cyclopentanone with acetaldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with acetaldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is usually carried out at room temperature.

Industrial Production Methods: In an industrial setting, the production of (E)-2-Ethylidenecyclopentan-1-one can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts such as zeolites or metal oxides can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Ethylidenecyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of (E)-2-Ethylidenecyclopentan-1-one can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The ethylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted cyclopentanone derivatives.

Scientific Research Applications

(E)-2-Ethylidenecyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-2-Ethylidenecyclopentan-1-one involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Cyclopentanone: A structurally similar compound without the ethylidene substituent.

    2-Methylcyclopentanone: Similar structure with a methyl group instead of an ethylidene group.

    2-Ethylcyclopentanone: Similar structure with an ethyl group instead of an ethylidene group.

Uniqueness: (E)-2-Ethylidenecyclopentan-1-one is unique due to the presence of the ethylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(2E)-2-ethylidenecyclopentan-1-one

InChI

InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h2H,3-5H2,1H3/b6-2+

InChI Key

XUESHTLXMCHZSD-QHHAFSJGSA-N

Isomeric SMILES

C/C=C/1\CCCC1=O

Canonical SMILES

CC=C1CCCC1=O

Origin of Product

United States

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